molecular formula C28H27NO6 B12293190 [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

Cat. No.: B12293190
M. Wt: 473.5 g/mol
InChI Key: QJBLYOOJCOXBFF-UHFFFAOYSA-N
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Description

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxybutanoate moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate typically involves multiple steps. One common method includes the following steps :

    Formation of the Fmoc-protected amino acid: The starting material, H-Lys-OR or its salt, is reacted with 4-methyl triphenyl chloromethane and an alkali catalyst to obtain Mtt-Lys(Mtt)-OR.

    Acidolysis and saponification: The Mtt-Lys(Mtt)-OR is subjected to acidolysis and saponification to yield H-Lys(Mtt)-OH.

    Fmoc protection: H-Lys(Mtt)-OH is dissolved in a suitable solvent and reacted with Fmoc-OSu in the presence of a base to obtain the final product, Fmoc-Lys(Mtt)-OH.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound’s Fmoc group can protect amino acids during peptide synthesis, preventing unwanted side reactions. Additionally, the hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate apart is its combination of functional groups, which provides unique reactivity and versatility in various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable tool in synthetic chemistry and related fields .

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate

InChI

InChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)

InChI Key

QJBLYOOJCOXBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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